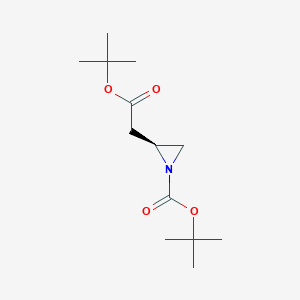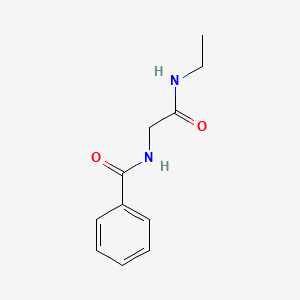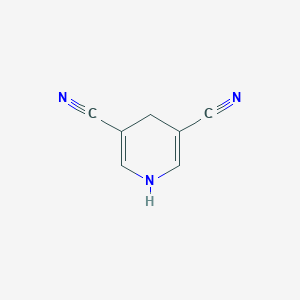
SARS-CoV-2 nsp14-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SARS-CoV-2 nsp14-IN-2 is a compound designed to inhibit the activity of the non-structural protein 14 (nsp14) of the SARS-CoV-2 virus. This protein plays a crucial role in the viral replication process by catalyzing the methylation of viral RNA and assisting in RNA proofreading. Inhibiting nsp14 can potentially disrupt the replication of the virus, making this compound a promising candidate for antiviral drug development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 nsp14-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization. The use of automated reactors and continuous flow systems can further enhance the efficiency and consistency of the production process .
化学反応の分析
Types of Reactions: SARS-CoV-2 nsp14-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to improve its inhibitory activity and pharmacokinetic properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired modifications .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity against nsp14. These derivatives are characterized by their improved binding affinity to the target protein and better pharmacokinetic profiles .
科学的研究の応用
SARS-CoV-2 nsp14-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the structure and function of nsp14 and its role in viral replication. In biology, it helps researchers understand the molecular mechanisms of SARS-CoV-2 infection and identify potential therapeutic targets .
In medicine, this compound is being investigated as a potential antiviral drug for treating COVID-19. Its ability to inhibit nsp14 makes it a promising candidate for combination therapies with other antiviral agents. In the industry, the compound’s synthesis and production methods are being optimized to ensure a steady supply for research and clinical trials .
作用機序
SARS-CoV-2 nsp14-IN-2 exerts its effects by binding to the nsp14 protein and inhibiting its enzymatic activities. The compound targets the N-terminal exonuclease domain and the C-terminal guanine-N7-methyltransferase domain of nsp14, disrupting its role in RNA proofreading and methylation. This inhibition leads to the accumulation of errors in the viral RNA, ultimately impairing the replication and transcription processes of the virus .
類似化合物との比較
SARS-CoV-2 nsp14-IN-2 is unique compared to other similar compounds due to its dual inhibitory activity against both the exonuclease and methyltransferase domains of nsp14. Similar compounds include inhibitors targeting other non-structural proteins of SARS-CoV-2, such as nsp10 and nsp12. this compound stands out for its ability to simultaneously disrupt multiple functions of nsp14, making it a more comprehensive antiviral agent .
List of Similar Compounds:- Inhibitors targeting nsp10
- Inhibitors targeting nsp12
- Methylenedisalicylic acids
- N-hydroxy-isoquinoline-1,3-diones
- 2-Styryl-quinoline derivatives
- Chalconoids
特性
分子式 |
C21H21N5O5S |
|---|---|
分子量 |
455.5 g/mol |
IUPAC名 |
N-[[(2R,3S,4R,5S)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C21H21N5O5S/c22-21-16-8-7-15(26(16)24-11-23-21)20-19(28)18(27)17(31-20)10-25-32(29,30)14-6-5-12-3-1-2-4-13(12)9-14/h1-9,11,17-20,25,27-28H,10H2,(H2,22,23,24)/t17-,18-,19-,20+/m1/s1 |
InChIキー |
IYCYSBUBGPYWMH-WTGUMLROSA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC[C@@H]3[C@H]([C@H]([C@@H](O3)C4=CC=C5N4N=CN=C5N)O)O |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3C(C(C(O3)C4=CC=C5N4N=CN=C5N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



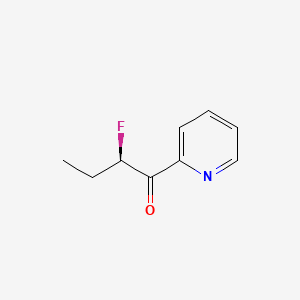
![(2Z)-2-{[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14900733.png)
![(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepine-4(5H)-thione](/img/structure/B14900736.png)


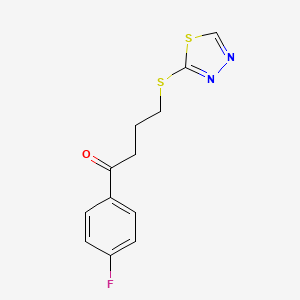

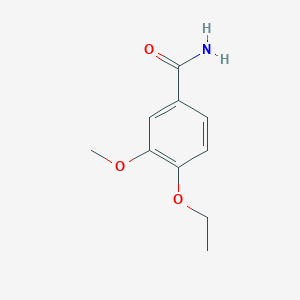
![4-[(Di-n-butylamino)methyl]phenylZinc bromide](/img/structure/B14900785.png)

